N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C18H22N6O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O3/c1-27-17-6-5-14(12-20-17)22-16(25)13-21-18(26)24-10-8-23(9-11-24)15-4-2-3-7-19-15/h2-7,12H,8-11,13H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
RZYQTBIBEJTLMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Pyridin-2-yl)Piperazine
The piperazine core is functionalized via SNAr using 2-chloropyridine derivatives. A representative protocol involves:
Procedure :
-
React piperazine-1-tert-butyl carboxylate with 2-chloro-5-nitropyridine in DMF at 85°C for 3 hours in the presence of Cu(OAc)₂ and K₂CO₃.
-
Hydrogenate the nitro intermediate (tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate ) using 10% Pd/C in methanol/ethyl acetate (1:1) at 45°C and 60 psi for 3 hours.
-
Deprotect the tert-butyl group with TFA to yield 4-(pyridin-2-yl)piperazine .
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitro Coupling | Cu(OAc)₂, K₂CO₃, DMF, 85°C, 3h | 85% |
| Hydrogenation | Pd/C, H₂, MeOH/EtOAc, 45°C, 60 psi | 92% |
| Deprotection | TFA, DCM, RT, 1h | 95% |
Preparation of 2-[(6-Methoxypyridin-3-yl)Amino]Acetamide
The glycinamide side chain is synthesized via nucleophilic substitution:
Procedure :
-
React 6-methoxypyridin-3-amine with chloroacetyl chloride in THF at 0°C, followed by gradual warming to RT.
-
Quench with aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify via column chromatography (EtOAc/hexane) to obtain 2-chloro-N-(6-methoxypyridin-3-yl)acetamide .
-
Substitute chloride with ammonia using NH₃/MeOH at 60°C for 6 hours.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, THF, 0°C→RT | 78% |
| Ammonolysis | NH₃/MeOH, 60°C, 6h | 65% |
Coupling of Piperazine and Glycinamide Fragments
The final amide bond is formed using carbodiimide-mediated coupling:
Procedure :
-
Activate 4-(pyridin-2-yl)piperazine-1-carboxylic acid with EDCl/HOBt in DMF at 0°C for 30 minutes.
-
Add 2-[(6-methoxypyridin-3-yl)amino]acetamide and stir at RT for 12 hours.
-
Purify via recrystallization (MeOH/H₂O) to isolate the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl/HOBt |
| Solvent | DMF |
| Reaction Time | 12h |
| Yield | 68% |
Optimization of Critical Reaction Parameters
Hydrogenation Efficiency
Photocatalytic Coupling
-
Acridine Salt Catalyst : Enables one-step coupling of 2-aminopyridine derivatives with piperazine intermediates at RT under blue LED irradiation, achieving 89% yield.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| SNAr + Hydrogenation | High regioselectivity | Multi-step, costly catalysts | 82% |
| Photocatalytic | Single-step, mild conditions | Requires specialized equipment | 89% |
| Carbodiimide Coupling | Scalable, widely applicable | Sensitive to moisture | 68% |
Challenges and Mitigation Strategies
-
Low Coupling Yield :
-
Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxypyridinyl group can be oxidized to form corresponding N-oxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Preliminary studies suggest that N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide may exhibit inhibitory effects on various cancer-related enzymes and receptors. Its structural components allow for potential interactions with targets involved in tumor growth and metastasis.
Case Study: Inhibition of Kinases
Research indicates that compounds with similar piperazine structures can inhibit kinases such as CDK4/6, which are crucial in cell cycle regulation. The interaction of the piperazine moiety with the kinase's hinge region suggests that this compound could be developed as a selective inhibitor for cancer therapy .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for neuroprotective applications. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
Animal studies have demonstrated that similar compounds can reduce neuronal death and improve cognitive function in models of Alzheimer's disease . This suggests a pathway for this compound to be explored further for neuroprotective properties.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic processes or disease mechanisms, such as proteases or kinases. The presence of the carboxamide group enhances the potential for hydrogen bonding, which is critical for enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a receptor antagonist by binding to receptor sites and blocking the interaction of endogenous ligands .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
The piperazine ring’s substitution pattern critically influences physicochemical and biological properties. Below is a comparison with key analogs:
Key Observations:
Modifications on the Amide Side Chain
The 2-oxoethylamino moiety’s substitution impacts solubility and conformational flexibility:
Key Observations:
- Methoxy vs. Halogen Substitution : The 6-methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 3-chlorophenyl in ).
- Heterocyclic vs. Aromatic Substituents : Pyridine or benzimidazole derivatives (e.g., ) show enhanced biological activity due to additional hydrogen-bonding sites.
Crystallographic and Hydrogen-Bonding Patterns
- In contrast, Compound 4 (with a pyrazine substituent) adopts zigzag chains via N–H⋯N hydrogen bonds.
- Implication for Target Compound : The pyridin-2-yl and 6-methoxypyridin-3-yl groups may similarly dictate protonation behavior and solid-state packing, influencing solubility and stability .
Biological Activity
N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H22N4O3
- Molecular Weight : 374.41 g/mol
- CAS Number : 1324076-82-5
The structure features a piperazine core substituted with a pyridine and methoxypyridine moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors of specific enzymes, such as cyclooxygenase (COX), which is involved in inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways associated with pain and inflammation.
Anti-inflammatory Activity
Studies have shown that similar compounds exhibit significant anti-inflammatory properties. For instance, the inhibition of prostaglandin E2 (PGE2) production is a common measure of anti-inflammatory activity. In related studies:
- Compounds with methoxy groups on pyridine rings demonstrated a reduction in PGE2 levels by up to 94% in certain assays .
- The IC50 values for COX inhibition were reported between 0.84 to 1.39 µM for structurally related compounds, indicating potent anti-inflammatory effects .
Cytotoxicity Studies
Cytotoxicity assays conducted on tumor cell lines have revealed varying degrees of activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB 231 | 34.31 |
| Compound B | U-87 MG | 38.29 |
| This compound | TBD | TBD |
These results suggest that the compound may possess potential as an anticancer agent, though specific IC50 values for this compound are still under investigation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on COX Inhibition : A series of piperazine derivatives were synthesized and tested for COX inhibition. The most active compounds showed IC50 values below 1 µM, highlighting the potential for developing anti-inflammatory drugs from this chemical class .
- Anticancer Activity : Another study evaluated the cytotoxic effects of piperazine derivatives against various cancer cell lines, showing promising results that warrant further exploration into their mechanisms and therapeutic applications .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest that modifications to the piperazine structure can enhance bioavailability and therapeutic efficacy, making it crucial to optimize these parameters in future research .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide to improve yield and purity?
- Methodological Answer : Multi-step synthesis is typically required, starting with the formation of the piperazine core via ethylenediamine and dihaloalkane reactions under basic conditions (e.g., DIPEA) . Subsequent coupling of the 6-methoxypyridin-3-yl and pyridin-2-yl moieties can be achieved using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF at 60°C, as demonstrated in analogous piperazine-carboxamide syntheses . Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical. HPLC (≥98% purity) and NMR (1H/13C) should confirm structural integrity .
Q. What analytical techniques are essential for characterizing intermediates and the final compound?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR to verify substitution patterns and piperazine ring conformation .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and detect side products (e.g., incomplete coupling) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .
Q. How can researchers evaluate the compound’s solubility and stability in biological buffers for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or aqueous solutions with 0.1% Tween-80. Measure via UV-Vis at λ_max .
- Stability : Incubate at 37°C in plasma or simulated gastric fluid (pH 1.2–3.0). Monitor degradation by LC-MS over 24–72 hours .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data between in vitro enzyme inhibition and cellular assays?
- Methodological Answer :
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions .
- Metabolite Interference : Analyze intracellular metabolite formation via LC-MS after 24-hour exposure .
Q. How can structural modifications enhance the compound’s selectivity for its intended target (e.g., kinase or GPCR)?
- Methodological Answer :
- Substituent Analysis : Replace the pyridin-2-yl group with fluorinated or bulky aryl groups to modulate steric and electronic interactions. For example, trifluoromethyl groups improve metabolic stability and lipophilicity .
- Molecular Docking : Perform induced-fit docking (e.g., Schrödinger Suite) to predict binding poses and identify key residues for mutagenesis validation .
Q. How should researchers design dose-response studies to account for variable pharmacokinetic (PK) profiles in animal models?
- Methodological Answer :
- PK/PD Modeling : Use non-compartmental analysis (NCLR) to estimate AUC, Cmax, and half-life. Corrogate in vivo efficacy (e.g., tumor growth inhibition) with plasma concentrations .
- Tissue Distribution : Radiolabel the compound (e.g., 14C) and quantify accumulation in target organs via scintillation counting .
Q. What computational tools are recommended to predict ADMET properties and guide lead optimization?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs using FEP+ in Desmond .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported IC50 values across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Buffer Conditions : Compare activity in Tris vs. HEPES buffers, as divalent cations (Mg²⁺/Mn²⁺) may alter enzyme kinetics .
Q. What experimental controls are critical when observing off-target effects in phenotypic screens?
- Methodological Answer :
- CRISPR Knockout : Generate isogenic cell lines lacking the target protein to confirm on-target activity .
- Proteomics : Perform mass spectrometry-based profiling (e.g., TMT labeling) to identify dysregulated pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
